Regioisomeric Selectivity in Friedel–Crafts Benzylation: 2-Benzyldibenzofuran vs. 2-Benzoyldibenzofuran
The positional selectivity for benzylation of dibenzofuran is substantially lower than for benzoylation. In benzylation, the ratio of 2-isomer to 3-isomer ranges from 2.0:1 to 1.0:1, depending on solvent and catalyst . In contrast, benzoylation under standard conditions (AlCl₃, nitrobenzene, 15 °C) yields 90.5% 2-benzoyldibenzofuran vs. 8.7% 3-benzoyldibenzofuran, a ratio of approximately 10.4:1 [1]. This 5- to 10-fold difference in regioisomeric purity has direct implications for procurement: 2-benzyldibenzofuran may require additional purification to meet the isomeric purity of its 2-benzoyl analog.
| Evidence Dimension | 2-Isomer:3-Isomer ratio in electrophilic substitution |
|---|---|
| Target Compound Data | 2.0:1 to 1.0:1 (Friedel–Crafts benzylation) |
| Comparator Or Baseline | 2-Benzoyldibenzofuran: 90.5% 2-isomer, 8.7% 3-isomer (ratio ≈ 10.4:1) [1] |
| Quantified Difference | Benzoylation selectivity is 5–10 times higher than benzylation selectivity |
| Conditions | Benzylation: benzyl chloride, Lewis acid catalyst, various solvents ; Benzoylation: benzoyl chloride, AlCl₃, nitrobenzene, 15 °C, 1 h [1] |
Why This Matters
Procurement specifications must include a defined isomeric purity threshold, because the 3-isomer (CAS 99329-33-6) is a common contaminant that may interfere in subsequent synthetic steps.
- [1] Keumi, T.; Shiinakawa, S.; Oshiina, Y. Friedel-Crafts Benzoylation of Dibenzofuran. Nippon Kagaku Kaishi 1977, 10, 1518–1523. View Source
